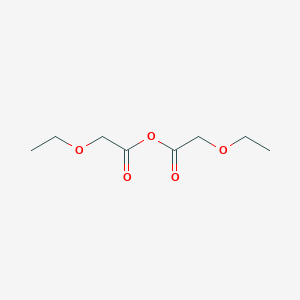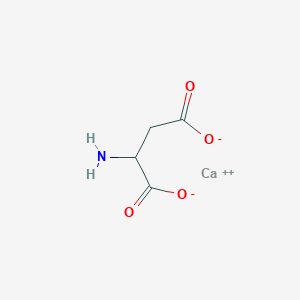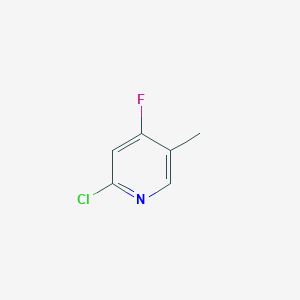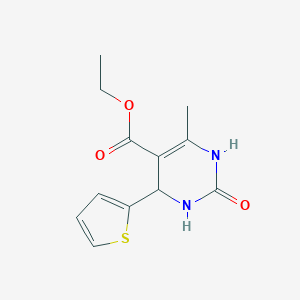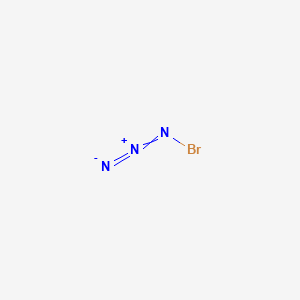
Óxido de circonio dinitrato hidratado
Descripción general
Descripción
Zirconium dinitrate oxide hydrate is a complex compound that involves zirconium, a transition metal known for its significant chemical stability and resistance to corrosion. This compound is part of a broader class of zirconium oxides and hydrates, which are known for their wide range of applications in catalysis, ceramics, and other industrial processes.
Synthesis Analysis
The synthesis of zirconium-based compounds often involves the manipulation of zirconium's oxidation states and its reaction with nitrogen and oxygen-containing compounds. For example, the reaction of dihydrogen with a side-on bound dinitrogen complex of zirconium investigated by Fryzuk et al. (1997) shows the complexity and specificity of conditions required to form zirconium-nitrogen bonds (Fryzuk, Love, Rettig, & Young, 1997).
Molecular Structure Analysis
The molecular structure of zirconium compounds, including zirconium dinitrate oxide hydrate, is crucial for understanding their chemical behavior. Hagfeldt, Kessler, and Persson (2004) explored the structures of hydrated and hydrolyzed zirconium(IV) ions in water and other solvents, providing insights into the coordination environment of zirconium ions (Hagfeldt, Kessler, & Persson, 2004).
Chemical Reactions and Properties
Zirconium compounds engage in a variety of chemical reactions, reflecting their complex chemical properties. The reactivity of zirconium hydrazides and their transformation upon oxidative bond cleavage, as studied by Gehrmann et al. (2013), showcases the potential for zirconium compounds to participate in nitrogen-related chemical processes (Gehrmann, Lloret‐Fillol, Herrmann, Wadepohl, & Gade, 2013).
Physical Properties Analysis
Zirconium compounds' physical properties, such as phase stability and surface characteristics, play a significant role in their application. The work by Li et al. (2013) on the impact of zirconium oxide nanoparticles on the hydration chemistry and biocompatibility of white Portland cement highlights the influence of zirconium's physical properties on material science applications (Li, Deacon, Coleman, 2013).
Aplicaciones Científicas De Investigación
Catalizador
Óxido de circonio dinitrato hidratado es un compuesto químico altamente reactivo que puede servir como catalizador en varias reacciones químicas . Su alta reactividad lo convierte en una excelente opción para acelerar las reacciones tanto en investigación como en aplicaciones industriales.
Reactivo
Este compuesto se usa a menudo como reactivo en la síntesis de otros compuestos . Sus propiedades químicas únicas lo convierten en una herramienta valiosa en la creación de una amplia gama de sustancias.
Estabilizador
This compound puede actuar como un estabilizador en ciertas mezclas químicas . Ayuda a mantener las propiedades deseadas de una mezcla, previniendo cambios no deseados con el tiempo.
Retardante de llama
Este compuesto tiene aplicaciones como un retardante de llama . Se puede utilizar para reducir la inflamabilidad de una variedad de materiales, haciéndolos más seguros de usar y manipular.
Inhibidor de la corrosión
This compound se puede utilizar como un inhibidor de la corrosión . Puede proteger metales y otros materiales de la corrosión, extendiendo su vida útil y manteniendo su rendimiento.
Polímero soluble en agua
Este compuesto ha encontrado uso en la creación de polímeros solubles en agua . Estos polímeros tienen una amplia gama de aplicaciones, desde la administración de fármacos hasta el tratamiento de agua.
Safety and Hazards
Zirconium dinitrate oxide hydrate may intensify fire as it is an oxidizer . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Target of Action
Zirconium dinitrate oxide hydrate, also known as Zirconyl nitrate hydrate, is primarily used as a precursor in the production of Pb (Zr0.50Ti0.50)O3 ferroelectric thin films and silica and alumina-doped nanocrystalline ceria/zirconia . It is also used to prepare cerium oxide/zirconium oxide mixed oxide catalyst supports .
Mode of Action
These materials have wide applications in various fields, including electronics and catalysis .
Biochemical Pathways
Its role as a precursor in the production of various materials suggests that it may influence several chemical reactions and processes .
Result of Action
The primary result of the action of Zirconium dinitrate oxide hydrate is the production of Pb (Zr0.50Ti0.50)O3 ferroelectric thin films and silica and alumina-doped nanocrystalline ceria/zirconia . These materials have a wide range of applications in various fields, including electronics and catalysis .
Action Environment
The action of Zirconium dinitrate oxide hydrate can be influenced by various environmental factors. For instance, it is known to be moisture sensitive . Also, it is incompatible with strong reducing agents, strong acids, organic materials, and metal powders . Therefore, careful handling and storage are required to maintain its stability and efficacy.
Propiedades
IUPAC Name |
oxozirconium(2+);dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQNYCWALSARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [MSDSonline] | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14985-18-3 | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are some applications of Zirconyl Nitrate Hydrate in material science?
A1: Zirconyl Nitrate Hydrate (ZNH) is used as a precursor for synthesizing various materials. For example, it can be used to create acid-resistant polymer repairing mortar for concrete. This mortar utilizes geopolymer cement activated by ZNH, showcasing its potential in construction and repair applications []. Additionally, ZNH is a key ingredient in the production of Ce-doped and Zr-doped sol-gel inks of titanium alkoxide, which have applications in various fields like electronics and coatings [].
Q2: How does the choice of Zirconia precursor impact the synthesis of nanocatalysts for syngas production?
A2: Research indicates that using Zirconyl Nitrate Solution (ZNS) as a precursor instead of ZNH during the sol-gel synthesis of Ni-Co/Al2O3-MgO-ZrO2 nanocatalysts leads to superior catalytic performance [, ]. The ZNS-derived nanocatalyst exhibits a more uniform morphology, smaller particle size (averaging 15.7 nm), and consequently, higher surface area compared to the ZNH-derived counterpart. This results in enhanced reactant conversion during the CO2-reforming of CH4 for syngas production [, ].
Q3: Can Zirconyl Nitrate Hydrate be used to synthesize nanoparticles? If so, what method is employed?
A3: Yes, Zirconyl Nitrate Hydrate can be used to synthesize amorphous hydrous Zirconia nanoparticles using a novel supercritical CO2 reverse microemulsion technique []. This environmentally friendly method involves adding a precipitating agent to a mixture of ZNH, perfluoropolyether, and supercritical CO2. The resulting precursor particles can be calcined to yield monoclinic Zirconia nanoparticles [].
Q4: How does the reaction pressure during the supercritical CO2 synthesis affect the resulting Zirconia nanoparticles?
A4: The reaction pressure during the supercritical CO2 synthesis of Zirconia nanoparticles using ZNH influences the size and shape of the resulting particles []. Higher reaction pressures within the stable microemulsion range (13.9–17.3 MPa) lead to smaller and more spherical Zirconia nanoparticles [].
Q5: Can Zirconyl Nitrate Hydrate be used to synthesize microparticles?
A5: Yes, ZNH can be utilized to produce microparticles through a process called supercritical-assisted atomization (SAA) []. This technique involves dissolving controlled amounts of supercritical CO2 in a liquid solution containing ZNH and then atomizing the mixture through a nozzle. The size and distribution of the resulting microparticles can be adjusted by manipulating factors like the solution concentration, solvent type, and nozzle diameter [].
Q6: What is the role of Zirconyl Nitrate Hydrate in the synthesis of Sodium Zirconium Phosphate?
A6: ZNH serves as a key reactant in the synthesis of castable Sodium Zirconium Phosphate monoliths. This synthesis involves reactions between ZNH and condensed phosphates, leading to the formation of the desired product []. Furthermore, ZNH can be used for the microwave-assisted low-temperature synthesis of Sodium Zirconium Phosphate (NaZr2P3O12) [, ].
Q7: How does Zirconyl Nitrate Hydrate contribute to the properties of titania nanopowders?
A7: ZNH acts as a source of Zr4+ dopant in modifying the structural, optical, and photocatalytic properties of titania nanopowders [, , ]. The introduction of Zr4+ through ZNH can influence the crystal structure, particle size, light absorption, and ultimately the photocatalytic efficiency of the titania nanopowders [, , ].
Q8: What is the influence of Zirconium Dioxide (ZrO2) on nano γ-Al2O3 catalysts?
A8: The incorporation of ZrO2, potentially derived from ZNH, significantly impacts the catalytic performance of nano γ-Al2O3 in the dehydration of methanol to dimethyl ether, particularly at relatively low temperatures []. The presence of ZrO2 can enhance the catalyst's activity, selectivity, and stability for this specific reaction [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










